
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
Übersicht
Beschreibung
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-fluoro-3-(trifluoromethoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-1-amino-3-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed that the presence of fluorine atoms can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a bromine atom instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects and its ability to enhance the lipophilicity and metabolic stability of compounds.
Biologische Aktivität
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃F₄NO, characterized by a benzene ring substituted with a fluorine atom at the second position, a nitro group at the first position, and a trifluoromethoxy group at the third position. The presence of these functional groups significantly influences the compound's chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including potential cytotoxicity and modulation of enzymatic activities.
- Lipophilicity and Binding Affinity : The trifluoromethoxy group enhances lipophilicity, which can improve binding affinity to target biomolecules such as enzymes and receptors. This property can modulate its pharmacological activity.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer properties. The unique combination of fluorinated groups in this compound may enhance its efficacy as a drug candidate. Here are some notable findings:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. Compounds with trifluoromethoxy groups have been associated with enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro group, trifluoromethoxy | Antimicrobial, potential anticancer |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | Nitro group, trifluoromethoxy | Investigated for similar activities |
2-Fluoro-3-(trifluoromethyl)phenol | Hydroxyl group instead of trifluoromethoxy | Different chemical properties but similar applications |
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds, suggesting a potent antimicrobial effect.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to dose-dependent reductions in cell viability, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-fluoro-1-nitro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGBZMYTZNXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742929 | |
Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-87-2 | |
Record name | Benzene, 2-fluoro-1-nitro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.